molecular formula C15H16N2O3 B11970635 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone

Cat. No.: B11970635
M. Wt: 272.30 g/mol
InChI Key: HRWMZMXCHUDNGP-MHWRWJLKSA-N
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Description

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone typically involves the condensation of 2,2-dimethylhydrazine with a furan derivative, followed by the introduction of a phenyl group. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the hydrazone moiety or other parts of the molecule.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s hydrazone moiety can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure and have similar reactivity.

    Hydrazones: Other hydrazone compounds, such as phenylhydrazone, exhibit similar chemical behavior due to the presence of the hydrazone group.

    Phenyl Ketones: Compounds like acetophenone have a phenyl group attached to a carbonyl, similar to the structure of 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxy-2-phenylethanone

InChI

InChI=1S/C15H16N2O3/c1-17(2)16-10-12-8-9-13(20-12)15(19)14(18)11-6-4-3-5-7-11/h3-10,14,18H,1-2H3/b16-10+

InChI Key

HRWMZMXCHUDNGP-MHWRWJLKSA-N

Isomeric SMILES

CN(C)/N=C/C1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O

Canonical SMILES

CN(C)N=CC1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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